molecular formula C19H16Cl4N2O3 B505111 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No.: B505111
M. Wt: 462.1g/mol
InChI Key: GYMAOHUYNDXVIG-UHFFFAOYSA-N
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Description

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a complex organic compound that belongs to the class of dichlorobenzamide derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, characterized by multiple chlorine atoms and a benzamide core, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine. The reaction is carried out in a solvent such as N,N′-dimethylformamide (DMF) under controlled temperature conditions. For example, the reaction can be heated to 60°C for a couple of hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the benzene ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives with altered chemical properties.

    Oxidation Reactions: Oxidation can lead to the formation of new compounds with different oxidation states.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination, sodium borohydride for reduction, and potassium permanganate for oxidation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction reactions can produce amine derivatives.

Scientific Research Applications

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

Compared to similar compounds, 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse applications and potential for further research and development.

Properties

Molecular Formula

C19H16Cl4N2O3

Molecular Weight

462.1g/mol

IUPAC Name

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16Cl4N2O3/c20-10-3-4-13(15(22)7-10)19(27)25-17-14(6-11(21)8-16(17)23)18(26)24-9-12-2-1-5-28-12/h3-4,6-8,12H,1-2,5,9H2,(H,24,26)(H,25,27)

InChI Key

GYMAOHUYNDXVIG-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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